Methyl tetrahydro-2H-pyran-3-carboxylate
Overview
Description
Methyl tetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C7H12O3 It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency and the relatively mild reaction conditions required. The reaction generally involves the use of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .
Industrial Production Methods
In an industrial setting, the production of methyl tetrahydro-2H-pyran-3-carboxylate may involve large-scale multicomponent reactions (MCRs) due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl tetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Methyl tetrahydro-2H-pyran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which methyl tetrahydro-2H-pyran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxo-2H-pyran-3-carboxylate: Another pyran derivative with similar structural features.
Tetrahydro-2H-pyran-4-carboxylate: A closely related compound with a different substitution pattern.
Uniqueness
Methyl tetrahydro-2H-pyran-3-carboxylate is unique due to its specific substitution at the 3-position of the pyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl oxane-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWURYBHIADGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCOC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517639 | |
Record name | Methyl oxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18729-20-9 | |
Record name | Methyl oxane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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